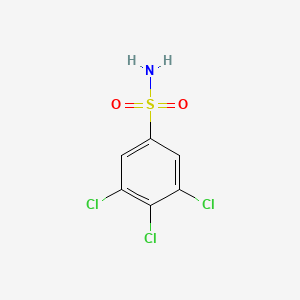
3,4,5-Trichlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H3Cl3NO2S. It is a derivative of benzene, where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions, and a sulfonamide group is attached to the 1st position. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorobenzene-1-sulfonamide typically involves the chlorination of benzene followed by sulfonation and subsequent amination. One common method includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 3,4,5-trichlorobenzene.
Sulfonation: The trichlorobenzene is then sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group.
Amination: Finally, the sulfonic acid derivative is reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.
Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3,4,5-Trichlorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with chlorine atoms at different positions.
1,2,4-Trichlorobenzene: Differently substituted isomer with distinct chemical properties.
1,3,5-Trichlorobenzene: Symmetrical isomer with unique physical and chemical characteristics.
Uniqueness
3,4,5-Trichlorobenzene-1-sulfonamide is unique due to the specific positioning of its chlorine atoms and the presence of the sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H4Cl3NO2S |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
3,4,5-trichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) |
InChI Key |
GNAYCNQYYXBWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274347.png)
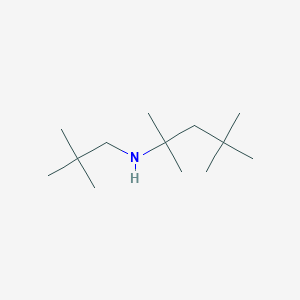

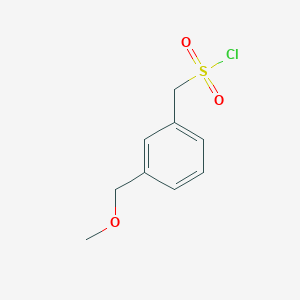
amine](/img/structure/B13274372.png)
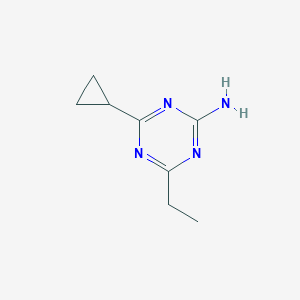
![3-[(2,6-Dimethylphenyl)methoxy]azetidine](/img/structure/B13274390.png)
amine](/img/structure/B13274395.png)

![1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274397.png)
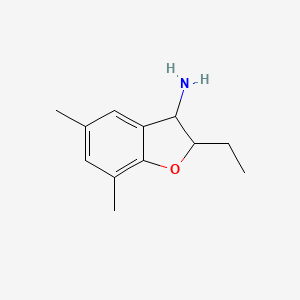
![4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13274409.png)

![{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)
